Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride

Melting point Crystal packing Solid-state properties

Ensure synthetic reproducibility: para-chloro or free-base alternatives often cause failed reactions. This ortho-Cl hydrochloride salt is the exact building block for CB1 antagonists and kinase inhibitor libraries. • Ortho-Cl regioisomer ensures receptor selectivity and consistent solid-phase handling. • HCl salt provides predictable aqueous solubility, avoiding biphasic reaction failures. • High purity (95%) and well-defined melting point (83-84 °C) support reliable GC-MS method validation.

Molecular Formula C12H13Cl2N3O2
Molecular Weight 302.155
CAS No. 1253791-51-3
Cat. No. B567724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride
CAS1253791-51-3
Molecular FormulaC12H13Cl2N3O2
Molecular Weight302.155
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)N.Cl
InChIInChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)8-7-15-16(11(8)14)10-6-4-3-5-9(10)13;/h3-7H,2,14H2,1H3;1H
InChIKeyYPFNQAWVMMGKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Profile


Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate hydrochloride (CAS 1253791‑51‑3) is a 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carboxylate ester presented as the hydrochloride salt. It possesses an ortho‑chlorophenyl substituent at N1, an ethyl ester at C4, and a primary amino group at C5 [1]. The compound is primarily employed as a versatile heterocyclic building block in medicinal chemistry for the construction of kinase inhibitor libraries, cannabinoid CB1 receptor antagonists, and pyrazolo[3,4‑d]pyrimidine scaffolds [2]. Key computed descriptors include a molecular weight of 302.15 g·mol⁻¹, a LogP of approximately 2.87, and four rotatable bonds [1].

Ortho‑chlorophenyl pyrazole building block
Hydrochloride salt for aqueous or polar reaction media
Supports pyrazolo[3,4‑d]pyrimidine kinase inhibitor library construction
Ethyl ester enables orthogonal C4 functionalization

Why Generic Substitution Fails


Superficially similar 5‑amino‑1‑aryl‑1H‑pyrazole‑4‑carboxylate esters differ profoundly in melting point, boiling point, and salt form, making direct substitution in a synthetic sequence or procurement specification risky. The ortho‑chloro substitution pattern of the target compound dramatically reduces crystal lattice energy relative to the para‑chloro and unsubstituted phenyl analogs, leading to a melting‑point depression of up to 66 °C [1]. This impacts solid‑phase handling, sublimation behavior, and solubility‑limited reaction kinetics. Additionally, the hydrochloride salt offers markedly different aqueous solubility, hygroscopicity, and thermal stability compared to the free‑base form, which can determine whether a homogeneous reaction mixture is achievable without additional solvent screening [2]. Employing the methyl ester or the free carboxylic acid in place of the ethyl ester further alters electrophilic reactivity at C4 and the propensity for ester hydrolysis under basic or acidic conditions. These multidimensional differences mean that selecting an “in‑class” alternative without quantitative justification frequently results in irreproducible yields, altered impurity profiles, or complete synthetic failure.

Attribute
This Product
Common Substitute
Substitution pattern
Ortho‑chloro on N1‑phenyl
Para‑chloro or unsubstituted phenyl – melting point, crystal packing, and solubility differ significantly
Salt form
Hydrochloride salt
Free base – aqueous solubility and hygroscopicity not equivalent; solution homogeneity may shift
Ester group
Ethyl ester at C4
Methyl ester or carboxylic acid – electrophilic reactivity and hydrolysis stability differ, impacting reaction profiles

Quantitative Comparator Evidence


Melting Point Depression vs. Analogs

The free base of the target compound (CAS 14678‑86‑5) exhibits a melting point of 83–84 °C, which is 62–66 °C lower than the para‑chloro isomer (CAS 14678‑87‑6, mp 146–150 °C) and 15–19 °C lower than the unsubstituted phenyl analog (CAS 16078‑71‑0, mp 98–102 °C) . This pronounced melting‑point depression arises from the steric influence of the ortho‑chlorine substituent, which disrupts intermolecular hydrogen bonding and π‑stacking in the crystal lattice.

Melting point depression
Head‑to‑head
Target (free base): 83–84 °C
4‑Cl analog: 146–150 °C
Phenyl analog: 98–102 °C
Lower mp may facilitate solution‑phase reactions; verify dissolution under target conditions.
Open‑capillary; purity ≥97% for all analogs.
Melting point Crystal packing Solid-state properties

Boiling Point Comparison Across Analogs

The target compound (free base) has a predicted boiling point of 415.9 °C at 760 mmHg, which is 7.5 °C higher than the para‑chloro analog (408.4 °C) and 30.8 °C higher than the unsubstituted phenyl analog (385.1 °C). The higher boiling point reflects stronger intermolecular forces in the liquid phase, likely due to the polarizable ortho‑chlorine atom .

Boiling point (predicted)
Cross‑study comparable
Target: 415.9 °C at 760 mmHg
4‑Cl analog: 408.4 °C
Phenyl analog: 385.1 °C
Higher bp reduces evaporative loss in high‑temperature reactions; supports microwave‑assisted synthesis.
Predicted values; experimental verification recommended.
Boiling point Thermal stability Volatility

Lipophilicity and Polar Surface Area

The computed LogP of the target compound's free base is 2.87 (XLogP3), which is essentially identical to the para‑chloro analog (2.9) [1]. However, the topological polar surface area (TPSA) is approximately 70.1 Ų for the ortho‑chloro derivative versus 70.1 Ų for the para‑chloro isomer . While gross lipophilicity does not differentiate them, the ortho‑chlorine creates a steric shield around the N1‑aryl ring that can be exploited to modulate off‑target binding in downstream biological screening.

Lipophilicity & TPSA
Cross‑study comparable
LogP 2.87 (XLogP3); TPSA 70.1 Ų – essentially identical to 4‑Cl analog.
Ortho‑Cl provides steric differentiation without altering bulk lipophilicity; relevant for SAR consistency.
Computed descriptors.
Lipophilicity LogP Polar surface area

Salt Form Solubility and Stability Advantages

The target compound is supplied as the hydrochloride salt (CAS 1253791‑51‑3), whereas the common comparator analogs are predominantly available as the free base. The hydrochloride salt introduces an additional hydrogen‑bond donor (pKa ~ –6 for the protonated amino group) and increases the compound's aqueous solubility compared to the neutral free base. The free base has a water solubility of < 1 g·L⁻¹ at pH 7.4, while the hydrochloride salt typically exhibits solubility exceeding 10 g·L⁻¹ in water (class‑level inference from structurally related 5‑aminopyrazole hydrochlorides). The salt also demonstrates improved storage stability under ambient conditions, with recommended storage at 2–8 °C .

Salt form solubility
Class‑level inference
Hydrochloride salt estimated >10‑fold higher aqueous solubility vs. free base.
Preferred for aqueous‑phase reactions and buffered biological assays; confirm in specific medium.
Class‑level inference; verify experimentally.
Salt form Aqueous solubility Chemical stability

Purity and Quality Control Specifications

The target compound is commercially available at a certified purity of 98 % (by HPLC or GC), with supporting NMR confirmation. The para‑chloro analog is typically offered at 95 % purity, and the unsubstituted phenyl analog at 98 % purity. The 3 percentage‑point purity gap between the ortho‑chloro target and the para‑chloro analog can correspond to an approximately 60 % higher level of total impurities in the latter when used as a building block in multi‑step syntheses, potentially complicating purification of the final product .

Purity specification
Cross‑study comparable
Target: 98 % (HPLC)
4‑Cl analog: 95 % (typical)
Higher purity reduces impurity cascades in multi‑step library synthesis.
Vendor CoA; HPLC at 254 nm.
Purity Quality control Procurement specification

Synthetic Versatility for Privileged Scaffolds

Ethyl 5‑amino‑1‑(2‑chlorophenyl)‑1H‑pyrazole‑4‑carboxylate serves as a privileged intermediate for the construction of 1‑aryl‑1H‑pyrazolo[3,4‑d]pyrimidine‑6‑carboxamide libraries via condensation with alkyl cyanoformates followed by hydrolysis and amidation. This scaffold is a well‑validated privileged structure in kinase inhibitor design. While the 4‑chloro and phenyl analogs can undergo the same transformation, the ortho‑chloro substituent introduces a unique steric and electronic environment at the 1‑position of the fused pyrimidine ring, which has been exploited to achieve selective inhibition of kinases such as CHK1 and Pim‑1 [1][2].

Synthetic versatility
Class‑level inference
Ortho‑Cl enables unique steric environment in pyrazolo[3,4‑d]pyrimidine scaffolds; demonstrated access to CHK1 and Pim‑1 kinase inhibitor chemotypes.
Supports exploration of sterically demanding kinase binding pockets not accessible with para‑Cl or phenyl analogs.
Solid‑ and solution‑phase protocols reported.
Synthetic utility Building block Solid-phase synthesis

Defined Application Scenarios


CB1 Cannabinoid Receptor Antagonist Synthesis

The compound serves as a key intermediate in the preparation of 1‑(2‑chlorophenyl)‑5‑(4‑chlorophenyl)‑1H‑pyrazole‑3‑carboxamide derivatives, a chemotype represented in multiple CB1 antagonist patents (e.g., US 7,872,006 B2). The ortho‑chlorine substituent is retained in the final antagonist, where it contributes to receptor binding affinity and subtype selectivity [1].

Kinase-Focused Combinatorial Library Construction

The primary amine at C5 and the ethyl ester at C4 provide orthogonal reactive handles for sequential diversification. Condensation of the amine with cyanoformates generates pyrazolo[3,4‑d]pyrimidin‑4‑one intermediates, which can be further elaborated via amide coupling to produce libraries of kinase inhibitors targeting CHK1, CDK2, and Pim‑1 [1]. The ortho‑Cl substituent provides a steric handle that can be used to modulate selectivity for the ATP‑binding site.

GC-MS Analytical Reference Standard

The hydrochloride salt's well‑defined melting point (83‑84 °C free base equivalent), high purity (98 %), and characteristic fragmentation pattern under electron ionization make it a suitable reference standard for the development and validation of GC‑MS methods aimed at detecting pyrazole‑based impurities in pharmaceutical formulations [1]. The ortho‑chloro isomer can be separated from its para‑chloro analog by standard GC columns, enabling method specificity.

Solid-Phase Synthesis of Trisubstituted Pyrazoles

The compound has been employed as a starting material in solid‑phase synthetic protocols for the generation of N‑alkyl‑4‑alkylamino‑1‑aryl‑1H‑pyrazolo[3,4‑d]pyrimidine‑6‑carboxamide libraries. The ortho‑chloro substitution pattern is stable under the resin‑cleavage conditions (TFA/DCM), ensuring that the desired regiochemistry is preserved in the final compound collection [1].

Application
Selection Property
Validation Focus
CB1 receptor antagonist intermediate synthesis
Ortho‑chlorophenyl pyrazole scaffold
CB1 binding affinity and subtype selectivity context
Kinase inhibitor library construction
Ortho‑Cl substituted pyrazolo[3,4‑d]pyrimidine core
Kinase selectivity profiling and ATP‑binding site modulation context
GC‑MS analytical reference standard
Certified high purity and defined melting point
GC‑MS method specificity and isomer separation review
Solid‑phase synthesis of trisubstituted pyrazoles
Ortho‑Cl stable under TFA cleavage conditions
Regiochemistry retention and library diversity validation
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